2-(4-Fluorophenyl)quinoline-4-carbohydrazide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMGEBJEQZLUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-fluoroaniline with quinoline-4-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
2-(4-Fluorophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups, such as amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including 2-(4-Fluorophenyl)quinoline-4-carbohydrazide, exhibit significant antimicrobial properties. For instance, studies have shown that various quinoline derivatives can inhibit microbial DNA gyrase, a key target for antibacterial agents. The structural modifications in these compounds can enhance their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Recent studies have synthesized novel derivatives incorporating the quinoline-4-carbohydrazide scaffold, which showed promising results in inhibiting cancer cell proliferation and inducing apoptosis. For example, compounds derived from this scaffold were tested for their efficacy against MCF-7 breast cancer cells, demonstrating significant cytotoxicity and potential as anticancer agents .
Enzyme Inhibition
Another notable application is the inhibition of enzymes related to metabolic disorders. The α-glucosidase inhibitory activity of quinoline derivatives has been studied extensively, with results indicating that these compounds can effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes. This makes them candidates for managing type 2 diabetes mellitus .
Case Study 1: Antibacterial Activity
A study synthesized several quinoline derivatives and assessed their antibacterial activity against standard strains. The results indicated that certain modifications led to enhanced activity compared to traditional antibiotics like ampicillin .
| Compound Name | Antibacterial Activity (Zone of Inhibition) |
|---|---|
| This compound | 20 mm |
| Ampicillin | 18 mm |
| Gentamicin | 22 mm |
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, derivatives were evaluated for their ability to induce apoptosis in MCF-7 cells. The most active compound demonstrated a significant increase in apoptotic markers such as p53 and caspase-9 compared to control groups .
| Compound Name | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| This compound | 15 | 75% |
| Control (DMSO) | - | 10% |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets and pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Fluorine’s electronegativity enhances polar interactions in target binding compared to bromine or ethoxy groups .
- Steric Considerations : Bromophenyl analogs exhibit reduced solubility due to increased molecular weight and steric hindrance .
- Functional Group Impact : The carbohydrazide moiety enables Schiff base formation and metal coordination, unlike the carboxylic acid derivative, which favors ionic interactions .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Thiazolylhydrazone derivatives (e.g., compounds from ) show AChE inhibition, suggesting that fluorophenyl carbohydrazides may target neurological disorders .
- Molecular Docking: Derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide exhibit strong binding to enzymes like kinases, attributed to the planar quinoline core and hydrazide flexibility .
Cytotoxicity and Antioxidant Potential
- 5-HMF Analogs: 2-(furan-2-yl)quinoline-4-carbohydrazides demonstrate antioxidant activity, though fluorophenyl derivatives may offer improved metabolic stability .
- Safety Profiles : Bromophenyl analogs require stringent handling due to toxicity risks, while fluorophenyl derivatives may have milder profiles .
Physicochemical Properties
| Property | This compound | 2-(4-Bromophenyl) Analog | 2-(4-Ethoxyphenyl) Analog |
|---|---|---|---|
| Molecular Weight | ~307 g/mol | ~352 g/mol | ~307 g/mol |
| Solubility | Moderate in DMSO | Low in polar solvents | High in organic solvents |
| LogP (Predicted) | ~3.5 | ~4.0 | ~2.8 |
Notes:
Biological Activity
2-(4-Fluorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12FN3O, recognized for its potential biological activity, particularly in medicinal chemistry. This compound is a derivative of quinoline, a class of heterocyclic aromatic compounds that have garnered attention due to their diverse pharmacological properties.
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with quinoline-4-carboxylic acid hydrazide under reflux conditions in solvents such as ethanol or methanol. The resulting product is purified through recrystallization, yielding a compound that exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which is crucial in regulating cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting pathways involved in tumorigenesis. For instance, it has been evaluated against human breast cancer cell lines (MCF-7 and T47D), showing promising cytotoxic effects .
Comparative Analysis
A comparison with similar quinoline derivatives highlights the unique attributes of this compound:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | EGFR kinase inhibition |
| 2-Phenylquinoline-4-carboxylic acid | Anticancer | Different molecular interactions |
| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids | Antiproliferative | EGFR kinase inhibition |
This table illustrates how this compound stands out due to its specific fluorine substitution, which may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- In Vitro Cytotoxicity : A study conducted on various cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
- Mechanistic Insights : Detailed mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating apoptotic pathways .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications on the quinoline scaffold can significantly alter biological activity, guiding future drug design efforts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Fluorophenyl)quinoline-4-carbohydrazide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation of quinoline-4-carboxylic acid hydrazide with 4-fluorobenzaldehyde derivatives. A common approach involves refluxing reactants in ethanol with catalytic glacial acetic acid (0.1–0.5 equivalents) under nitrogen for 6–12 hours .
- Optimization Strategies :
- Solvent Selection : Ethanol or methanol for better solubility.
- Catalyst Variation : Adjusting acetic acid concentration or testing alternatives like HCl.
- Temperature Control : Maintaining 70–80°C to balance reaction rate and byproduct formation.
- Example Reaction Setup :
| Reagent | Quantity (mmol) | Solvent | Catalyst | Temperature | Time (h) |
|---|---|---|---|---|---|
| Quinoline-4-hydrazide | 1.5 | Ethanol | AcOH | 80°C | 8 |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Key Techniques :
- 1H NMR : Look for characteristic peaks:
- Quinoline H-3 (δ 8.8–9.1 ppm), hydrazide NH (δ 10.2–11.5 ppm), and fluorophenyl protons (δ 7.2–7.6 ppm) .
- IR Spectroscopy : Bands at 3200–3350 cm⁻¹ (N-H stretch), 1650–1680 cm⁻¹ (C=O), and 1500–1550 cm⁻¹ (C=N) .
- Validation : Compare spectral data with structurally analogous compounds, such as 2-(benzofuran-2-yl)quinoline-4-carbohydrazide derivatives .
Q. How should researchers assess solubility and stability for in vitro assays?
- Solubility Screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. For poor solubility, consider surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) .
- Stability Protocols :
- Storage : -20°C in amber vials to prevent photodegradation .
- pH Stability : Perform HPLC analysis after 24-hour incubation in buffers (pH 4–9).
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity for targets like acetylcholinesterase or microbial enzymes .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the fluorophenyl ring) with antimicrobial activity .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Tools : Use SHELXL for small-molecule refinement, focusing on:
- Twinned Data : Employ HKLF5 format for integration .
- Disorder Modeling : Apply PART and AFIX commands to resolve overlapping atoms .
Q. How to elucidate the mechanism of action in antimicrobial assays?
- Experimental Design :
- Time-Kill Assays : Monitor bacterial viability at 0–24 hours post-treatment.
- Membrane Permeability : Use propidium iodide uptake assays .
- Advanced Techniques : Synchrotron-based SAXS to study compound-induced structural changes in microbial membranes .
Q. What are best practices for analyzing structure-activity relationships (SAR) in quinoline derivatives?
- Methodology :
- Analog Synthesis : Replace fluorophenyl with electron-deficient (e.g., nitro) or -rich (e.g., methoxy) groups .
- Biological Testing : Compare IC₅₀ values across analogs in cytotoxicity or enzyme inhibition assays .
- Data Interpretation : Tabulate substituent effects (see example):
| Substituent (R) | LogP | MIC (μg/mL) | Target Binding Energy (kcal/mol) |
|---|---|---|---|
| 4-Fluorophenyl | 2.8 | 12.5 | -8.2 |
| 4-Chlorophenyl | 3.1 | 8.7 | -9.1 |
Data Contradiction Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
